molecular formula C10H15N2P B1362565 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine CAS No. 22429-12-5

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine

Cat. No. B1362565
CAS RN: 22429-12-5
M. Wt: 194.21 g/mol
InChI Key: CYKFZCQRONDMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is a novel reagent used for the stereospecific synthesis of olefins from 1,2-diols . It is also known to behave as a n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) .


Synthesis Analysis

This compound is a reagent for the stereospecific synthesis of olefins from 1,2-diols . The synthesis process involves a reaction between the dopant and host that begins with either hydride or hydrogen atom transfer and ultimately leads to the formation of host radical anions .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine has been characterized in several studies . The structures of the chloro- and bromo-derivatives were ascertained by single-crystal X-ray diffraction .


Chemical Reactions Analysis

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is involved in a series of glycosylation reactions . It is also used as a ligand for the preparation of luminescent lanthanide complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine include a molecular weight of 194.21 g/mol, a refractive index of 1.565, a boiling point of 95 °C/0.7 mmHg, and a density of 1.054 g/mL at 25 °C .

Scientific Research Applications

1. Use in Palladium-Catalyzed Asymmetric Allylic Alkylation 1,3,2-diazaphospholidine derivatives exhibit catalytic properties in organic synthesis. For instance, specific compounds with pseudodipeptide substituents have been utilized as asymmetric inducers in palladium-catalyzed allylic alkylations, yielding high enantioselectivity. These catalysts have shown remarkable efficiency, achieving up to 84% ee in certain reactions (Chuchelkin et al., 2018).

2. Structural and Reactivity Studies The structural characteristics of 1,3,2-diazaphospholidine derivatives significantly influence their reactivity. For example, studies on 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione have unveiled its solvolytic behavior and crystal structure, providing insights into its reactivity patterns, particularly the cleavage of imide P–N bonds (Hutton et al., 1986).

3. Utility in Dimerization Reactions Certain 1,3,2-diazaphospholidine modified nickel(0) catalysts are effective in the dimerization of butadiene, yielding linear or cyclic dimers based on the specific substituents present in the catalyst (Richter, 1986).

4. Role in Coordination Chemistry and Luminescence 1,3-dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide has been utilized as a ligand in the formation of luminescent lanthanide and manganese(II) complexes. These complexes exhibit notable luminescence properties, making them potential candidates for applications in materials science and photonics (Bortoluzzi & Gobbo, 2019; Bortoluzzi et al., 2020).

Future Directions

Future research directions could involve the use of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine in the development of new organic thin film transistors and in the preparation of luminescent lanthanide complexes .

properties

IUPAC Name

1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKFZCQRONDMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(P1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176951
Record name 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine

CAS RN

22429-12-5
Record name Corey-hopkins reagent
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022429125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22429-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COREY-HOPKINS REAGENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL20F45U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Reactant of Route 2
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Reactant of Route 3
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Reactant of Route 4
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Reactant of Route 5
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Reactant of Route 6
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine

Citations

For This Compound
101
Citations
M Egger, P Maity, M Hübner, R Seifert, B König - 2009 - Wiley Online Library
New tetracyclic analogues of forskolin have been prepared by derivatization of the natural product. Treatment of a forskolin‐derived cyclic thionocarbonate with 1,3‐dimethyl‐2‐phenyl‐1…
DK Tosh, WJ Choi, HO Kim, Y Lee, S Pal… - The Journal of …, 2008 - ACS Publications
Stereoselective synthesis of novel 2′,3′-didehydro-2′,3′-dideoxy-4′-selenonucleosides (4′-seleno-d4Ns) 4a−c was accomplished via 4′-selenoribofuranosyl pyrimidines 11a−…
Number of citations: 23 pubs.acs.org
MW Wagaman, E Bellmann, M Cucullu… - The Journal of Organic …, 1997 - ACS Publications
An efficient route to bicyclo[2.2.2]octatriene, barrelene, and substituted versions of this molecule has been developed starting from the benzene equivalent cis-3,5-cyclohexadiene-1,2-…
Number of citations: 24 pubs.acs.org
D Crich, AB Pavlovic, DJ Wink - Synthetic communications, 1999 - Taylor & Francis
Functionalized alkynes are oxidized to the corresponding α-diketones with catalytic RuO 4 and NaIO 4 . Treatment of these diones with metal acetylenides then gives mixtures of erythro…
Number of citations: 15 www.tandfonline.com
WH Hersh, P Xu, B Wang, JW Yom… - Inorganic …, 1996 - ACS Publications
Reaction of N,N‘-bis(tolylsulfonyl)-1,2-diaminoethane with PhPCl 2 gives in 62% yield the phosphonous diamide 2-phenyl-1,3-bis(p-tolylsulfonyl)-1,3,2-diazaphospholidine (4, “TosL”) …
Number of citations: 34 pubs.acs.org
YJ Ko, WJ Choi, JH Jun, LX Zhao… - … Acids Symposium Series, 2008 - academic.oup.com
The structure of 2′, 3′-didehydro-2′, 3′-dideoxynucleosides (d4Ns) was applied to design the novel bioisosteric 4′-seleno-d4Ns as potential inhibitors of human …
Number of citations: 4 academic.oup.com
R Herges, C Hoock - Synthesis, 1991 - thieme-connect.com
Reaction of potassium trithiocarbonate with 1, 4-dichloro-, 1, 4-bis (tosyloxy)-or 1, 4-dibromo-2-butyne (1a-c) affords 4-vinylidene-1, 3-dithiolane-2-thione (2) in excellent yields. The …
Number of citations: 8 www.thieme-connect.com
D Zhu, M Geng, B Yu - Angewandte Chemie, 2022 - Wiley Online Library
Starfishes have evolved with a special type of secondary metabolites, namely starfish saponins, to ward off various predators and parasites; among them, the starfish cyclic steroid …
Number of citations: 12 onlinelibrary.wiley.com
R Robles, C Rodrı́guez, I Izquierdo, MT Plaza… - Tetrahedron …, 2000 - Elsevier
2′-Deoxy-2′-iodonucleosides 4–9, obtained from suitably protected furanoid glycals 1 and 2 with different silylated pyrimidine bases, were transformed into the corresponding 2,2′-…
Number of citations: 18 www.sciencedirect.com
DN Tran, N Cramer - Chemistry–A European Journal, 2014 - Wiley Online Library
(+)‐Bicyclogermacrene is a strained bicyclic and common sesquiterpene found in several essential oils. A short and good yielding synthesis of bicyclogermacrene proceeding in seven …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.